molecular formula C25H20N2O4 B1302858 Fmoc-2-cyano-L-phenylalanine CAS No. 401933-16-2

Fmoc-2-cyano-L-phenylalanine

Cat. No.: B1302858
CAS No.: 401933-16-2
M. Wt: 412.4 g/mol
InChI Key: ACFGBBASKOIPEW-QHCPKHFHSA-N
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Description

Fmoc-2-cyano-L-phenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group at the second position. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

Fmoc-2-cyano-L-phenylalanine primarily targets the α-amino group of the amino acid during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protecting group, preventing the α-amino group from reacting with other reagents during peptide synthesis .

Mode of Action

The compound interacts with its targets through the Fmoc group. This group is used to protect the α-amino group of the amino acid during SPPS . This protection allows for the controlled coupling of amino acids in peptide synthesis reactions .

Biochemical Pathways

It is known that the compound plays a crucial role in the construction of peptidomimetics due to its structural similarities to various natural peptides .

Pharmacokinetics

It is known that the compound is used in proteomics research , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that make it suitable for this type of research.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the α-amino group during SPPS, the compound allows for the controlled coupling of amino acids, leading to the formation of peptides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the resistance phenotype of certain mutants is conditional to the concentration of Mg 2+ in the environment . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Fmoc-2-cyano-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and biomolecules. For instance, it is often used in solid-phase peptide synthesis (SPPS) where it serves as a building block for the creation of peptides. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the folding and stability of the resulting peptides. This compound is also known to interact with proteases, enzymes that cleave peptide bonds, which can be used to study enzyme specificity and activity .

Cellular Effects

This compound has been shown to affect various cellular processes. In bacterial cells, it exhibits antibacterial activity by disrupting cell membrane integrity and inducing oxidative stress . This compound can influence cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it can inhibit the activity of certain kinases, enzymes that phosphorylate proteins, thereby affecting downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The Fmoc group provides steric hindrance, protecting the amino group of phenylalanine during peptide synthesis. Upon removal of the Fmoc group under basic conditions, the free amino group can participate in peptide bond formation. The cyano group can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing the folding and stability of peptides and proteins. This compound can also inhibit enzyme activity by binding to the active site of enzymes, preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. This compound is generally stable at low temperatures and neutral pH but can degrade under acidic or basic conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit bacterial growth and modulate enzyme activity without causing significant toxicity. At higher doses, this compound can induce oxidative stress and disrupt cellular membranes, leading to cell death. Toxic effects at high doses include damage to liver and kidney tissues, as well as alterations in metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be incorporated into peptides and proteins during synthesis, influencing their structure and function. The compound can also interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can affect metabolic flux and the levels of various metabolites in cells. Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound can also be affected by factors such as pH, temperature, and the presence of other chemicals .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be targeted to the endoplasmic reticulum, Golgi apparatus, and mitochondria through specific targeting signals and post-translational modifications. In these compartments, this compound can interact with enzymes and other biomolecules, influencing their activity and function. For example, in the mitochondria, the compound can affect oxidative phosphorylation and energy production by interacting with components of the electron transport chain .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-2-cyano-L-phenylalanine follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGBBASKOIPEW-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401933-16-2
Record name 401933-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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